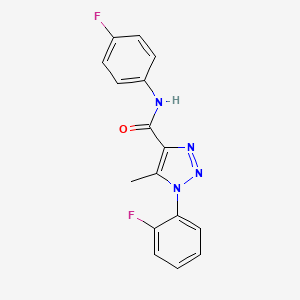
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives and has been found to exhibit potential biological activities.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. In the case of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by inducing apoptosis or cell death (Zhang et al., 2017).
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. In a study conducted by Zhang et al. (2017), the compound was found to induce cell cycle arrest and apoptosis in human lung cancer cells. Another study conducted by El-Sayed et al. (2019) showed that the compound exhibited significant inhibition of germ tube formation and biofilm formation in Candida albicans.
実験室実験の利点と制限
The advantages of using 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential biological activities and its ease of synthesis. However, the limitations include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, future research could focus on modifying the structure of the compound to improve its solubility and reduce its potential toxicity.
Conclusion
In conclusion, 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It exhibits potential biological activities and has been studied for its anticancer, antifungal, and antibacterial properties. The compound is synthesized through a multistep process and exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. While it has advantages in lab experiments, such as its potential biological activities and ease of synthesis, its limitations include its low solubility in water and potential toxicity. Future research could focus on investigating its potential as a therapeutic agent and modifying its structure to improve its properties.
合成法
The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-fluorophenyl)hydrazinecarboxylic acid ethyl ester with 4-fluorophenyl isocyanate to form 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potential biological activities. It has been studied for its anticancer, antifungal, and antibacterial properties. In a study conducted by Zhang et al. (2017), the compound was found to inhibit the growth of human lung cancer cells. Another study conducted by El-Sayed et al. (2019) showed that the compound exhibited significant antifungal activity against Candida albicans. In addition, the compound has also been found to exhibit antibacterial activity against Staphylococcus aureus (Zhang et al., 2017).
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPVWUABMKGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2693364.png)
![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2693373.png)
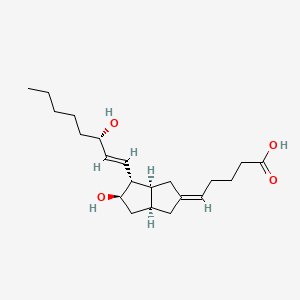
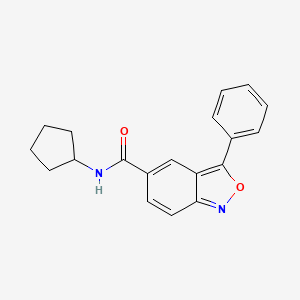
![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)
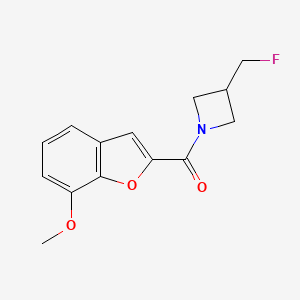
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)
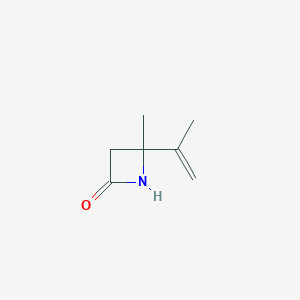
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)
![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)